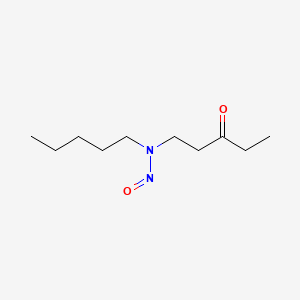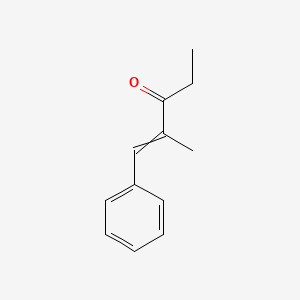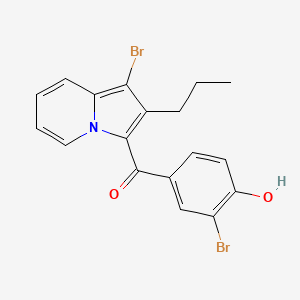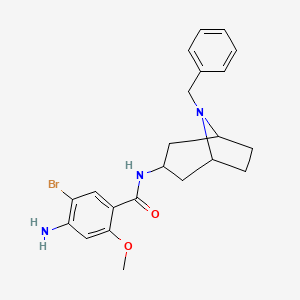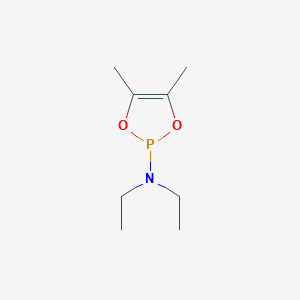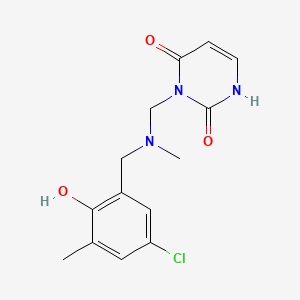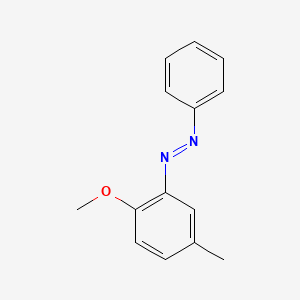
2-Methoxy-5-methylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylazobenzene is an organic compound with the molecular formula C14H14N2O. It is a derivative of azobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylazobenzene can be synthesized through the diazotization of 2-methoxy-5-methylaniline followed by coupling with phenol. The reaction typically involves the following steps:
Diazotization: 2-Methoxy-5-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: 2-Methoxy-5-methylaniline, sodium nitrite, hydrochloric acid, and phenol.
Conditions: Controlled temperature and pH to facilitate the diazotization and coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group (-N=N-) can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Methoxy-5-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in the study of photoresponsive materials and molecular switches.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacture of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoresponsive behavior makes it useful in applications such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular geometry and electronic distribution.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with no substituents on the benzene ring.
4-Methoxyazobenzene: Similar structure but with a methoxy group at the para position.
4-Methylazobenzene: Similar structure but with a methyl group at the para position.
Uniqueness
2-Methoxy-5-methylazobenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its chemical reactivity and photoresponsive properties. The combination of these substituents enhances its stability and makes it suitable for specific applications in dyes, pigments, and photoresponsive materials.
Properties
CAS No. |
77046-80-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methoxy-5-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-14(17-2)13(10-11)16-15-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
IFZIYCJUBAEHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)

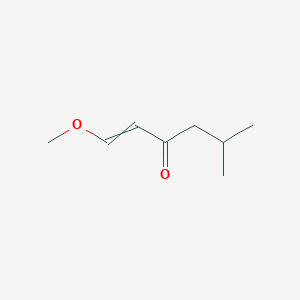
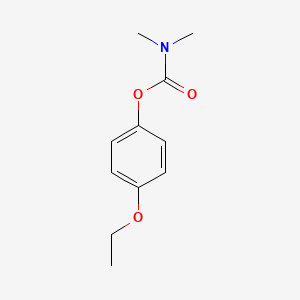

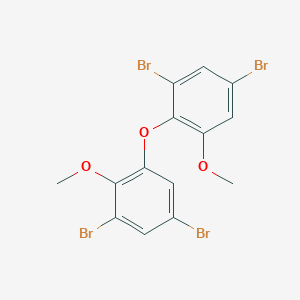
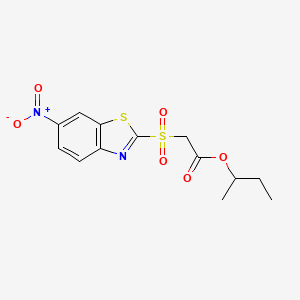
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
